Koenigicine

Overview

Description

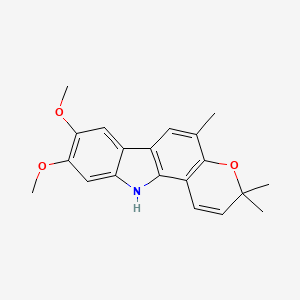

Koenigicine (C₂₀H₂₁NO₃) is a carbazole alkaloid isolated from Murraya koenigii, a plant widely used in traditional Indian medicine for its anti-inflammatory, antimicrobial, and antidiabetic properties . Structurally, it features a pyrano[3,2-a]carbazole backbone with methoxy and methyl substituents, contributing to its bioactivity . Quantification studies using HPLC-MS/MS reveal its presence in M. koenigii leaves at concentrations ranging from 0.44 to 1.77 mg/kg, lower than other alkaloids like mahanimbine (7.22–5.62 mg/kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Koenigicine can be isolated from the leaves, roots, and stems of Murraya koenigii. The extraction process typically involves maceration of the plant material in methanol, followed by filtration and evaporation under reduced pressure to obtain the methanolic extract . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Murraya koenigii using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems to ensure efficient isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: Koenigicine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that koenigicine exhibits significant inhibitory effects against various microbial strains, particularly Streptococcus mutans, which is associated with dental caries. In silico molecular docking studies indicated strong binding affinities between this compound and glycosyltransferase proteins, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in experimental models. A study utilizing carrageenan-induced paw edema in rats highlighted its analgesic effects, indicating its potential application in treating inflammatory disorders .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for developing nutraceuticals aimed at preventing oxidative damage-related diseases .

Antiviral Potential

In light of the COVID-19 pandemic, computational studies have explored the inhibitory potential of this compound against the main protease (M pro) of SARS-CoV-2. Molecular docking analyses revealed that this compound interacts effectively with the viral protease, suggesting its utility as a lead compound for antiviral drug development .

Case Studies and Research Findings

Future Directions and Research Needs

Despite the promising findings surrounding this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic efficacy. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to validate the pharmacological effects observed in silico.

- Clinical Trials : Initiating human clinical trials to assess safety, efficacy, and optimal dosing regimens.

- Synergistic Effects : Exploring potential synergistic interactions with other bioactive compounds present in Murraya koenigii.

Mechanism of Action

Koenigicine exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Structural and Pharmacophoric Features

Koenigicine shares structural similarities with other carbazole alkaloids, including mukonicine, o-methylmurrayamine A, koenine, and girinimbine, all derived from M. koenigii. Pharmacophore modeling identifies 14 shared features in this compound and o-methylmurrayamine A, including aromatic rings, hydrophobic regions, and hydrogen bond donors/acceptors.

Binding Affinity and Stability Against SARS-CoV-2 Mpro

Computational studies highlight this compound’s strong binding affinity to SARS-CoV-2 main protease (Mpro), with a binding energy of -6.82 kcal/mol, comparable to the reference inhibitor 3WL (-6.84 kcal/mol) . However, molecular dynamics (MD) simulations reveal critical stability differences:

| Compound | RMSD (nm) | RMSF (% flexible residues) | Rg (nm) |

|---|---|---|---|

| This compound | High fluctuations | 16.67% | 2.14 |

| Mukonicine | Stable | 3.92% | 2.12 |

| o-Methylmurrayamine A | Stable | 13.40% | 2.12 |

| Koenine | Stable | 3.92% | 2.13 |

| Girinimbine | Stable | 3.27% | 2.13 |

| 3WL (reference) | Stable | 10.78% | 2.13 |

- RMSD/RMSF Analysis : this compound’s complex with Mpro exhibits high conformational fluctuations (>40 ns), while other compounds stabilize after 40 ns . Its RMSF value (16.67%) indicates greater residue flexibility, particularly at Gln189, reducing stability .

- Radius of Gyration (Rg) : this compound’s Rg (2.14 nm) reflects lower protein compactness compared to others (2.12–2.13 nm), correlating with reduced structural rigidity .

Pharmacokinetics and Toxicity

ADME/Tox profiles differ significantly among analogs:

| Parameter | This compound | Koenine | Girinimbine | o-Methylmurrayamine A |

|---|---|---|---|---|

| CYP Inhibition | CYP1A2, 2C9, 2C19 | CYP1A2, 2C19 | None | CYP1A2, 2C19 |

| Volume of Distribution (L/kg) | 0.6 | 0.488 | 0.798 | 0.624 |

| Toxicity | Carcinogenic | Non-toxic | Non-toxic | Mutagenic |

This compound inhibits multiple CYP enzymes, increasing drug-drug interaction risks, and shows carcinogenicity in silico. In contrast, koenine and girinimbine are non-toxic, with girinimbine exhibiting optimal distribution kinetics .

Biological Activity

Koenigicine, a carbazole alkaloid derived from the leaves of Murraya koenigii, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a member of the carbazole alkaloids, characterized by a unique bicyclic structure that contributes to its bioactivity. The molecular formula of this compound is C₁₄H₁₁N₃O, and its structure allows for interactions with various biological targets.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

- Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Antihyperglycemic Effects : Studies have demonstrated that this compound can lower blood glucose levels in diabetic models, suggesting its potential use in managing diabetes .

- Neuroprotective Properties : this compound has been reported to improve cognitive functions and exhibit neuroprotective effects against oxidative stress and neuroinflammation. For instance, it has shown promise in protecting neurons from damage induced by lipopolysaccharide (LPS) in vitro .

- Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells exposed to inflammatory stimuli .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses .

- Inhibition of Enzymes : this compound has been identified as an inhibitor of acetylcholinesterase (AChE), which may contribute to its neuroprotective effects by increasing acetylcholine levels in synaptic clefts .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active site of SARS-CoV-2 main protease (M pro), indicating its potential as an antiviral agent. The binding affinity was found to be comparable to known inhibitors, suggesting its viability for further development as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various experimental models:

- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles .

- Neuroprotection in Animal Models : In vivo studies demonstrated that this compound treatment improved memory retention and learning capabilities in rats subjected to cognitive impairment models .

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, this compound significantly reduced swelling and inflammation markers, showcasing its anti-inflammatory potential .

Comparative Analysis of Biological Activities

| Activity Type | This compound | Reference Compound | Remarks |

|---|---|---|---|

| Antibacterial | Yes | Standard Antibiotics | Effective against multiple bacterial strains |

| Antihyperglycemic | Yes | Metformin | Comparable efficacy in lowering blood sugar |

| Neuroprotective | Yes | Donepezil | Promotes cognitive function improvement |

| Anti-inflammatory | Yes | Ibuprofen | Reduces pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which Koenigicine exerts its inhibitory effects on microbial targets?

Methodological Answer: To investigate this compound's inhibitory mechanisms, researchers should employ molecular docking simulations (e.g., using Hex Protein Docking Server) to predict binding interactions with target proteins like Streptococcus mutans' glycosyltransferase. Subsequent validation via in vitro enzymatic assays (e.g., measuring IC50 values) and structural analysis tools (e.g., PyMOL for visualizing binding pockets) can confirm computational predictions. For example, this compound showed the lowest E-score (-14.2 kcal/mol) in docking studies, indicating strong binding affinity .

Q. What standard analytical methods are recommended for characterizing the purity and structural identity of newly synthesized this compound compounds?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemistry. For novel derivatives, comparative analysis with literature data (e.g., melting points, UV-Vis spectra) and reproducibility across independent syntheses are essential .

Q. How should researchers formulate hypothesis-driven research questions about this compound's structure-activity relationships (SAR)?

Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population: Bacterial glycosyltransferase enzymes

- Intervention: this compound analogs with modified functional groups

- Comparison: Wild-type this compound

- Outcome: Changes in binding affinity (ΔG) and inhibitory potency (IC50) Ensure questions address knowledge gaps, such as "How does hydroxyl group substitution at C-3 affect this compound's antimicrobial efficacy?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different studies?

Methodological Answer: Conduct a systematic review of experimental conditions (e.g., pH, temperature, protein isoforms) and computational parameters (e.g., force fields, solvation models). Perform meta-analysis using tools like RevMan to quantify heterogeneity. If discrepancies persist, validate findings via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) and report confidence intervals for binding constants .

Q. What computational strategies optimize predictions of this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer: Combine ligand-based (e.g., SwissADME for bioavailability radar plots) and structure-based (e.g., molecular dynamics simulations for protein-ligand stability) approaches. Key parameters to analyze:

Q. How can experimental designs control for variability in this compound extraction yields from natural sources?

Methodological Answer: Optimize extraction protocols using response surface methodology (RSM). Factors to test:

- Solvent polarity (e.g., ethanol:water ratios)

- Extraction time and temperature

- Solid-liquid ratio Validate bioactivity post-extraction via disk diffusion assays against S. mutans and stability tests (e.g., HPLC monitoring over 72 hours). Report yields as mean ± SD across ≥3 independent batches .

Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer: Develop standardized operating procedures (SOPs) with:

- Detailed reaction conditions (catalyst loading, solvent degassing techniques)

- Step-by-step purification guidelines (e.g., column chromatography gradients)

- Inter-laboratory validation using blinded samples. Publish raw NMR spectra and chromatograms in supplementary materials to enable peer verification .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound's efficacy against Gram-negative vs. Gram-positive bacteria?

Methodological Answer: Design comparative studies using:

Properties

IUPAC Name |

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZVYLWUISSZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298965 | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24123-92-0 | |

| Record name | Koenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koenigicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24123-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.